molecular formula C28H35ClN2O B1674643 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride CAS No. 67469-81-2

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride

Cat. No.: B1674643
CAS No.: 67469-81-2
M. Wt: 451.0 g/mol
InChI Key: YMGXBGVMAOTRFZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

GBR 12935 dihydrochloride interacts with the dopamine transporter in the brain, inhibiting the reuptake of dopamine . It has a high affinity for the dopamine transporter, with a binding constant (Kd) of 1.08 nM in COS-7 cells . It also shows a high affinity for CYP2D6 .

Cellular Effects

GBR 12935 dihydrochloride stimulates the locomotion activity in different mice strains but fails to induce stereotypy . It increases the extracellular levels of dopamine to approximately 400% of basal during the application in the nucleus accumbens .

Molecular Mechanism

GBR 12935 dihydrochloride exerts its effects at the molecular level by binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the extracellular levels of dopamine .

Temporal Effects in Laboratory Settings

The main behavioral and oxidative alterations take place at the time-period of 2 h post-GBR 12935 . This points to this time-period as the best for the assessment of alterations in this model .

Dosage Effects in Animal Models

GBR 12935 dihydrochloride elevates locomotion activity to a greater extent in C57BL/6J mice than DBA/2J mice . No stereotypy was induced by an eighth day challenge of 10 mg/kg GBR 12935 in mice pretreated with seven daily injections of either 32 mg/kg cocaine or saline .

Metabolic Pathways

GBR 12935 dihydrochloride is involved in the dopamine metabolic pathway . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine .

Transport and Distribution

GBR 12935 dihydrochloride is transported and distributed within cells and tissues via its interaction with the dopamine transporter . It increases the extracellular levels of dopamine .

Subcellular Localization

The subcellular localization of GBR 12935 dihydrochloride is closely associated with the dopamine transporter, which is typically located on the membrane of dopaminergic neurons .

Preparation Methods

The synthesis of GBR 12935 dihydrochloride involves multiple steps, starting with the preparation of the piperazine core. The synthetic route typically includes the following steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Attachment of the Diphenylmethoxy Group: The diphenylmethoxy group is introduced through a nucleophilic substitution reaction.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is attached via a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form to enhance its solubility and stability.

Industrial production methods for GBR 12935 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

GBR 12935 dihydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GBR 12935 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

GBR 12935 dihydrochloride is unique due to its high selectivity and potency as a dopamine reuptake inhibitor. Similar compounds include:

    Vanoxerine: Another potent dopamine reuptake inhibitor with similar applications in neurological research.

    GBR 12783: A related compound with slightly different chemical structure and binding properties.

    GBR 13069: Known for its use in studying dopamine transporter functions.

    GBR 13098: Another analog used in research on dopaminergic systems.

These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and specific applications in research.

Properties

CAS No.

67469-81-2

Molecular Formula

C28H35ClN2O

Molecular Weight

451.0 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H

InChI Key

YMGXBGVMAOTRFZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GBR-12935;  GBR 12935;  GBR12935.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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